Bicyclo[2.1.0]pentane-1-carbaldehyde Bicyclo[2.1.0]pentane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18195109
InChI: InChI=1S/C6H8O/c7-4-6-2-1-5(6)3-6/h4-5H,1-3H2
SMILES:
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol

Bicyclo[2.1.0]pentane-1-carbaldehyde

CAS No.:

Cat. No.: VC18195109

Molecular Formula: C6H8O

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.1.0]pentane-1-carbaldehyde -

Specification

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
IUPAC Name bicyclo[2.1.0]pentane-1-carbaldehyde
Standard InChI InChI=1S/C6H8O/c7-4-6-2-1-5(6)3-6/h4-5H,1-3H2
Standard InChI Key LSLGLSGVMDLTIM-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1C2)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclo[2.1.0]pentane Framework

The bicyclo[2.1.0]pentane system consists of a five-membered ring with two fused cyclopropane subunits, creating significant angular strain. Key structural parameters include:

  • Ring strain energy: Estimated at 50–60 kcal/mol, comparable to bicyclo[1.1.0]butane systems .

  • Bond lengths: Central bridgehead C-C bonds measure ~1.54 Å (typical for cyclopropane rings), while peripheral bonds range from 1.50–1.58 Å .

Table 1: Predicted Molecular Properties of Bicyclo[2.1.0]pentane-1-carbaldehyde

PropertyValue
Molecular formulaC₆H₈O
Molecular weight96.13 g/mol
SMILESC1CC2(C1C2)C=O
Predicted logP1.2 ± 0.3
Topological polar SA37.1 Ų

The aldehyde group introduces electronic asymmetry, polarizing the bridgehead carbon and enhancing electrophilicity .

Synthetic Approaches

Retrosynthetic Strategies

Potential pathways for synthesizing bicyclo[2.1.0]pentane-1-carbaldehyde include:

Cyclopropanation of Pentadienyl Precursors

Analogous to the synthesis of bicyclo[2.1.0]pentane-1-carboxylic acid, intramolecular cyclopropanation of γ,δ-unsaturated aldehydes could yield the target compound. For example:
CH2=CHCH(CHO)CH2CH2Xmetal-catalyzed cyclopropanationBicyclo[2.1.0]pentane-1-carbaldehyde\text{CH}_2=\text{CH}-\text{CH}(\text{CHO})-\text{CH}_2-\text{CH}_2-\text{X} \xrightarrow{\text{metal-catalyzed cyclopropanation}} \text{Bicyclo[2.1.0]pentane-1-carbaldehyde}
where X = leaving group (e.g., halide, tosylate) .

Oxidation of Bicyclo[2.1.0]pentan-1-methanol

Controlled oxidation of a primary alcohol derivative using pyridinium chlorochromate (PCC) or Swern conditions:
Bicyclo[2.1.0]pentan-1-methanolPCC/CH2Cl2Bicyclo[2.1.0]pentane-1-carbaldehyde\text{Bicyclo[2.1.0]pentan-1-methanol} \xrightarrow{\text{PCC/CH}_2\text{Cl}_2} \text{Bicyclo[2.1.0]pentane-1-carbaldehyde}

Functionalization of Bicyclo[2.1.0]pentane Intermediates

The Pitt methodology for generating bicyclo[1.1.0]butyllithium species could be adapted:

  • Halogen-lithium exchange: Starting from 1-bromo-bicyclo[2.1.0]pentane.

  • Formylation: Trapping the lithio species with dimethylformamide (DMF).

Reactivity and Chemical Transformations

Aldehyde-Specific Reactions

The bridgehead aldehyde group participates in characteristic nucleophilic additions:

Grignard Additions

Formation of secondary alcohols:
Bicyclo[2.1.0]pentane-1-carbaldehyde+RMgXBicyclo[2.1.0]pentan-1-yl-R-CHOH\text{Bicyclo[2.1.0]pentane-1-carbaldehyde} + \text{RMgX} \rightarrow \text{Bicyclo[2.1.0]pentan-1-yl-R-CHOH}

Reductive Amination

Synthesis of amine derivatives for medicinal chemistry applications:
R-NH2+Bicyclo[2.1.0]pentane-1-carbaldehydeNaBH3CNR-NH-CH2bicyclo[2.1.0]pentane\text{R-NH}_2 + \text{Bicyclo[2.1.0]pentane-1-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_2-\text{bicyclo[2.1.0]pentane}

Ring-Opening Reactions

Strain-driven reactivity parallels bicyclo[1.1.0]butane systems :

Thermal Rearrangements

At elevated temperatures (>150°C), retro-cyclopropanation may occur:
Bicyclo[2.1.0]pentane-1-carbaldehydeΔLinear diene+CO\text{Bicyclo[2.1.0]pentane-1-carbaldehyde} \xrightarrow{\Delta} \text{Linear diene} + \text{CO}

Spectroscopic Characterization

Table 2: Key Spectroscopic Features

TechniqueCharacteristics
¹H NMR- Aldehyde proton: δ 9.5–10.0 ppm (d, J = 2–3 Hz)
- Bridgehead H: δ 2.8–3.2 ppm (m)
¹³C NMR- Aldehyde carbon: δ 195–205 ppm
- Bridgehead C: δ 45–55 ppm
IR- Strong C=O stretch: 1720–1740 cm⁻¹

Challenges and Future Outlook

Synthetic Limitations

  • Thermal instability: Requires low-temperature handling during synthesis .

  • Stereochemical control: Difficulty in achieving enantioselective cyclopropanation.

Recommended Research Priorities

  • Flow chemistry adaptations: Building on light-mediated bicyclo[1.1.1]pentane syntheses .

  • Computational modeling: DFT studies to predict regioselectivity in addition reactions.

  • Biological profiling: Screening aldehyde derivatives as enzyme inhibitors or agonists.

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